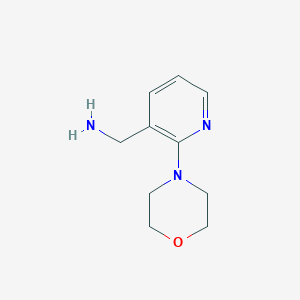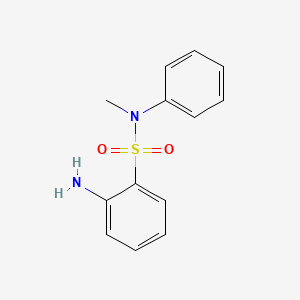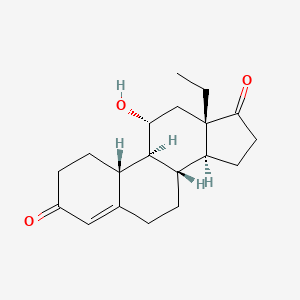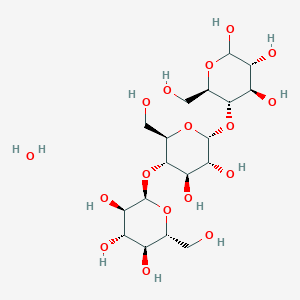
(2-Morpholinopyridin-3-yl)methanamin
Übersicht
Beschreibung
(2-Morpholinopyridin-3-yl)methanamine is an organic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with a morpholine group at the 2-position and a methanamine group at the 3-position
Wissenschaftliche Forschungsanwendungen
(2-Morpholinopyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
It is suggested that it may interact with its targets, leading to changes in their function . The specific interactions and resulting changes are subject to further investigation.
Biochemical Pathways
It is plausible that it may influence several metabolic pathways, given its potential interactions with various enzymes and receptors . The downstream effects of these interactions remain to be elucidated.
Pharmacokinetics
Similar compounds have been shown to have poor oral bioavailability, suggesting that (2-morpholinopyridin-3-yl)methanamine may have similar properties .
Result of Action
Based on its potential interactions with various targets, it may induce a range of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Morpholinopyridin-3-yl)methanamine. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholinopyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For example, 2-chloropyridine can react with morpholine in the presence of a base to form 2-morpholinopyridine.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination. This involves the reaction of 2-morpholinopyridine with formaldehyde and ammonia or a primary amine, followed by reduction with a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for (2-Morpholinopyridin-3-yl)methanamine would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Morpholinopyridin-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles in the presence of appropriate catalysts or bases.
Major Products Formed
Oxidation: Imines, nitriles, amides.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxypyridin-3-yl)methanamine: Similar structure but with a methoxy group instead of a morpholine group.
(3-Chloropyridin-2-yl)methanamine: Similar structure but with a chlorine atom instead of a morpholine group.
Uniqueness
(2-Morpholinopyridin-3-yl)methanamine is unique due to the presence of both a morpholine group and a methanamine group on the pyridine ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYMVOGKUNWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588541 | |
| Record name | 1-[2-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-29-9 | |
| Record name | 1-[2-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/new.no-structure.jpg)


![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)










